molecular formula C8H13NO B13273441 N-(but-3-yn-1-yl)oxolan-3-amine

N-(but-3-yn-1-yl)oxolan-3-amine

Cat. No.: B13273441
M. Wt: 139.19 g/mol
InChI Key: HSOUUBFTXKAJSM-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)oxolan-3-amine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxolane ring and an alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)oxolan-3-amine typically involves the reaction of oxolane derivatives with but-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(but-3-yn-1-yl)oxolan-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(but-3-yn-1-yl)oxolan-3-amine is unique due to its combination of an oxolane ring and an alkyne group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-but-3-ynyloxolan-3-amine

InChI

InChI=1S/C8H13NO/c1-2-3-5-9-8-4-6-10-7-8/h1,8-9H,3-7H2

InChI Key

HSOUUBFTXKAJSM-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CCOC1

Origin of Product

United States

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